molecular formula C8H15IO B2400515 2-(Iodomethyl)-3,3-dimethyloxane CAS No. 2168778-07-0

2-(Iodomethyl)-3,3-dimethyloxane

Cat. No. B2400515
CAS RN: 2168778-07-0
M. Wt: 254.111
InChI Key: IYUAJCBALZRXOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(Iodomethyl)-3,3-dimethyloxane” has been discussed in various studies. For instance, the oxidation of iodomethyl groups has been used to construct aldehydes and ketones . The classical approaches under observation include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation .


Chemical Reactions Analysis

The oxidation of iodomethyl groups is a common reaction in the synthesis of aldehydes and ketones . Other reactions involving iodomethyl compounds include the Simmons-Smith reaction, which forms a cyclopropane from an alkene or alkyne in the presence of an organozinc reagent .

Scientific Research Applications

  • Recyclable Hypervalent Iodine Reagents :

    • 2-Iodylpyridine derivatives, prepared by oxidizing 2-iodopyridines with 3,3-dimethyldioxirane, exhibit moderate solubility in organic solvents and can be used as recyclable reagents for oxidation processes. The reduced form of these reagents can be effectively separated and recovered, indicating their potential for sustainable applications in chemical synthesis (Yoshimura et al., 2011).
  • Enzymatic Synthesis of Optically Active Tertiary Alcohols :

    • Compounds like 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol and others have been resolved with high enantioselectivity using lipases. These compounds serve as versatile building blocks in the synthesis of chiral diols, which have applications in pharmaceutical and natural product synthesis (Chen & Fang, 1997).
  • Quantum-Chemical Study of Reactions :

    • A quantum-chemical study explored the reaction mechanism of 2-mercaptobenzothiazole with (iodomethyl)(dimethyl)phenylsilane, revealing the thermodynamic and kinetic characteristics of the cyclization process. This study contributes to understanding the molecular behavior in chemical reactions (Shagun et al., 2019).
  • Radical Cascade Reactions in Organic Synthesis :

    • Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, as a homoallyl radical precursor, is used in radical cascade reactions with 1,4-dienes and 1,4-enynes. This method facilitates the synthesis of functionalized bicyclo[3.3.0]octane derivatives (Kitagawa et al., 2002).
  • Cycloaddition Reactions :

    • Radical iodine atom transfer [3 + 2] cycloaddition using compounds like dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate results in functionalized cyclopentane derivatives. This approach provides a novel pathway in the synthesis of complex organic molecules (Kitagawa et al., 2002).
  • Synthesis and Structure of Organotellurium Heterocycles :

    • The synthesis of 1,3-dihydrotellurolo[3,4-b]quinoxaline and its derivatives has been explored. These compounds, particularly in their interactions with other chemicals like quinoxaline, offer insights into the synthesis and properties of novel organotellurium heterocycles (Singh et al., 1984).

Safety and Hazards

The safety data sheet for a similar compound, Iodotrimethylsilane, indicates that it is highly flammable and causes severe skin burns and eye damage . It is advised to handle such compounds with care, using protective clothing and working in well-ventilated areas .

Future Directions

While specific future directions for “2-(Iodomethyl)-3,3-dimethyloxane” are not mentioned in the literature, research in the field of adamantane-based structures and self-assembled supramolecular systems, which are similar in structure, is encouraged . These structures have promising applications in the field of targeted drug delivery and surface recognition .

Mechanism of Action

Target of Action

The primary target of 2-(Iodomethyl)-3,3-dimethyloxane is the double bond in alkenes or cycloalkenes . This compound acts as a carbenoid, a reagent that behaves as if it were a carbene .

Mode of Action

The compound 2-(Iodomethyl)-3,3-dimethyloxane interacts with its targets through a process known as the Simmons-Smith reaction . In this reaction, the carbenoid - ICH2ZnI, which is formed in situ via the mixing of Zn-Cu with CH2I2, transfers a CH2 group to the double bond of an alkene or cycloalkene, creating a cyclopropane . This reaction behaves as if a carbene were an intermediate, thus retaining stereochemistry .

Biochemical Pathways

The Simmons-Smith reaction involving 2-(Iodomethyl)-3,3-dimethyloxane leads to the formation of cyclopropane structures . Cyclopropanes are present in numerous biological compounds and their highly strained nature makes them very reactive and interesting synthetic targets . The formation of cyclopropane structures can affect various biochemical pathways, particularly those involving alkenes or cycloalkenes .

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability . Factors such as the compound’s solubility, stability, and interactions with biological membranes could influence its absorption and distribution. Its metabolism could be affected by various enzymes, and its excretion would depend on its chemical properties and interactions with excretory systems .

Result of Action

The primary result of the action of 2-(Iodomethyl)-3,3-dimethyloxane is the formation of cyclopropane structures from alkenes or cycloalkenes . This can lead to significant changes in the molecular and cellular environment, given the reactivity of cyclopropane structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Iodomethyl)-3,3-dimethyloxane. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and efficiency of the Simmons-Smith reaction . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name

2-(iodomethyl)-3,3-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO/c1-8(2)4-3-5-10-7(8)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUAJCBALZRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-3,3-dimethyloxane

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